Cas no 332156-27-1 (3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide)
![3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide structure](https://ja.kuujia.com/scimg/cas/332156-27-1x500.png)
3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide 化学的及び物理的性質
名前と識別子
-
- 3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide
- N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- 332156-27-1
- Oprea1_738255
- AKOS000570248
- CEC99467
- Oprea1_678388
-
- MDL: MFCD00375400
- インチ: InChI=1S/C21H14ClNOS/c22-19-17-8-4-5-9-18(17)25-20(19)21(24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,24)
- InChIKey: GLHNRRUDFJUQBU-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
計算された属性
- せいみつぶんしりょう: 363.0484629Da
- どういたいしつりょう: 363.0484629Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 459
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.3Ų
- 疎水性パラメータ計算基準値(XlogP): 6.4
3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671205-5g |
N-([1,1'-biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide |
332156-27-1 | 98% | 5g |
¥10987.00 | 2024-05-18 | |
Chemenu | CM517570-1g |
N-([1,1'-Biphenyl]-4-yl)-3-chlorobenzo[b]thiophene-2-carboxamide |
332156-27-1 | 97% | 1g |
$*** | 2023-03-31 |
3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide 関連文献
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamideに関する追加情報
Comprehensive Overview of 3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide (CAS No. 332156-27-1)
3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide, with the CAS number 332156-27-1, is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their versatile applications in drug discovery and organic electronics. The unique structural features of this molecule, including the biphenyl amide moiety and the chloro-substituted thiophene ring, make it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for heterocyclic compounds like 3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide has surged due to their potential in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its role as a pharmacophore in designing compounds for kinase inhibition and anti-inflammatory agents. The compound's CAS No. 332156-27-1 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
The synthesis of 3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide involves multi-step organic reactions, including amide coupling and halogenation. Its molecular weight and solubility profile make it suitable for various in vitro and in vivo assays. Additionally, the compound's crystallinity and thermal stability have been explored for applications in organic semiconductors, aligning with the growing interest in flexible electronics and optoelectronic devices.
From an SEO perspective, keywords such as "benzo[b]thiophene derivatives," "CAS 332156-27-1 supplier," and "biphenyl-4-ylamide applications" are highly searched in scientific and industrial communities. This compound's patent literature and research papers often cite its utility in medicinal chemistry, further boosting its online visibility. Users also frequently inquire about its spectroscopic data (e.g., NMR, HPLC) and safety profiles, which are critical for laboratory handling.
In conclusion, 3-Chloro-benzo[b]thiophene-2-carboxylic acid biphenyl-4-ylamide (CAS No. 332156-27-1) represents a pivotal building block in modern chemistry. Its dual applicability in life sciences and advanced materials ensures its continued relevance. As research progresses, this compound is likely to play a central role in innovations ranging from drug development to sustainable technologies, making it a subject of enduring interest.
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